cGAS Binding Affinity: Fragment Hit vs. Optimized Lead PF-06928215
5-Phenyltetrazolo[1,5-a]pyrimidin-7-ol (8ZM) binds cGAS with a Kd of approximately 170,000 nM (170 µM), as measured by BindingDB assays associated with PDB entry 5V8O [1]. This defines it as a low-affinity fragment hit. The optimized lead compound PF-06928215, which evolved from this fragment scaffold, achieves a Kd of 200 nM and an IC50 of 4,900 nM (4.9 µM) in the same cGAS fluorescence polarization assay [2]. The ~850-fold improvement in binding affinity confirms that the fragment provides a tractable, ligand-efficient starting point suitable for structure-based optimization, a property not demonstrated by the unsubstituted tetrazolo[1,5-a]pyrimidine core.
| Evidence Dimension | cGAS binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd ≈ 170,000 nM (170 µM); IC50 = 78,000 nM (78 µM) |
| Comparator Or Baseline | PF-06928215: Kd = 200 nM; IC50 = 4,900 nM |
| Quantified Difference | ~850-fold improvement in Kd from fragment (170 µM) to lead (0.2 µM) |
| Conditions | Fluorescence polarization assay; human cGAS; PDB: 5V8O; BindingDB affinity annotations |
Why This Matters
This fragment-to-lead affinity differential validates 5-phenyltetrazolo[1,5-a]pyrimidin-7-ol as a crystallographically confirmed, ligand-efficient starting point for cGAS inhibitor development, unlike uncharacterized tetrazolopyrimidine building blocks.
- [1] RCSB PDB. 5V8O Binding Affinity Annotations for Ligand 8ZM. Kd min: 1.70e+5 nM, max: 1.71e+5 nM; IC50: 7.80e+4 nM. View Source
- [2] Hall J, Brault A, Vincent F, et al. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay. PLoS ONE. 2017;12(9):e0184843. PF-06928215 Kd = 200 nM, IC50 = 4.9 µM. View Source
